molecular formula C16H22ClNO3 B5695503 N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide

Cat. No. B5695503
M. Wt: 311.80 g/mol
InChI Key: OLLBSAJDEWVFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide, also known as CL-385319, is a chemical compound used in scientific research. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain regulation and stress response.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Nociceptin/orphanin FQ is a neuropeptide that is involved in pain modulation, stress response, and other physiological processes. By blocking the nociceptin/orphanin FQ receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It can reduce pain sensitivity and increase pain threshold, suggesting that it could be a potential analgesic. It can also modulate stress response and anxiety-like behavior, suggesting that it could be a potential anxiolytic. Additionally, it has been shown to have effects on other physiological processes, such as cardiovascular function and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that it has relatively low potency compared to other nociceptin/orphanin FQ receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide. One area of interest is its potential as a therapeutic agent for pain management and stress-related disorders. Further studies could investigate its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is its potential as a research tool for studying the nociceptin/orphanin FQ receptor and its role in various physiological processes. Future studies could investigate its effects on other physiological systems and its potential for use in combination with other drugs. Overall, this compound has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of conditions.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide can be synthesized by reacting 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chloro-2,5-dimethoxyaniline to form the amide. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide is primarily used in scientific research to study the nociceptin/orphanin FQ receptor and its role in pain regulation and stress response. It has been shown to block the effects of nociceptin/orphanin FQ in animal models, suggesting that it could be a potential therapeutic target for pain management and stress-related disorders.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-11-6-4-3-5-7-11/h9-11H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLBSAJDEWVFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2CCCCC2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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